4'-Hydroxy Aceclofenac 4'-Hydroxy Aceclofenac An analogue of Aceclofenac
Brand Name: Vulcanchem
CAS No.: 229308-90-1
VCID: VC21348884
InChI: InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22)
SMILES: C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Molecular Formula: C16H13Cl2NO5
Molecular Weight: 370.2 g/mol

4'-Hydroxy Aceclofenac

CAS No.: 229308-90-1

Cat. No.: VC21348884

Molecular Formula: C16H13Cl2NO5

Molecular Weight: 370.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4'-Hydroxy Aceclofenac - 229308-90-1

CAS No. 229308-90-1
Molecular Formula C16H13Cl2NO5
Molecular Weight 370.2 g/mol
IUPAC Name 2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid
Standard InChI InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22)
Standard InChI Key BTDFYMBLEDMWOK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Canonical SMILES C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl
Appearance Solid powder

Chemical Structure and Properties

4'-Hydroxy Aceclofenac belongs to the class of organic compounds known as dichlorobenzenes, specifically featuring a hydroxylated phenyl ring. The compound is characterized by the following properties:

PropertyValue
Chemical FormulaC₁₆H₁₃Cl₂NO₅
Molecular Weight370.18 g/mol
IUPAC Name2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid
CAS Number229308-90-1
HMDB IDHMDB0246629
PubChem CID9842299
InChIKeyBTDFYMBLEDMWOK-UHFFFAOYSA-N

Structurally, 4'-Hydroxy Aceclofenac features a carboxymethyl ester group attached to a phenylacetic acid moiety, with a 2,6-dichloro-4-hydroxyphenyl amino group at position 2 of the benzene ring . The hydroxyl group at the 4' position distinguishes this metabolite from the parent compound aceclofenac and significantly influences its biological activity .

Metabolism and Pharmacokinetics

Metabolic Pathway

4'-Hydroxy Aceclofenac is the major metabolite formed during the biotransformation of aceclofenac in humans. The metabolic conversion involves hydroxylation at the 4' position of the dichlorophenyl ring . This metabolic process occurs primarily through the following pathway:

  • Aceclofenac undergoes hydroxylation at the 4' position of the dichlorophenyl ring, forming 4'-Hydroxy Aceclofenac

  • This metabolite can be further conjugated, primarily through glucuronidation and sulfation pathways

Enzymatic Catalysis

The hydroxylation of aceclofenac to form 4'-Hydroxy Aceclofenac is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9. This was conclusively demonstrated through:

  • Selective inhibition of the reaction by sulfaphenazole

  • Correlation between 4'-Hydroxy Aceclofenac formation and tolbutamide hydroxylase activity

  • Generation of this metabolite specifically in microsomes expressing human CYP2C9

Pharmacokinetic Profile

After oral administration of aceclofenac to human volunteers (100 mg, single dose), the parent compound reaches a peak plasma concentration (Cmax) of 7.6 ± 1.3 μg/ml approximately 2.6 ± 1.8 hours post-ingestion . 4'-Hydroxy Aceclofenac is subsequently formed as the major metabolite, constituting a significant proportion of the drug's circulating metabolites . The compound can be detected in 12-hour urine samples after oral administration of aceclofenac, indicating its systematic absorption and distribution .

Pharmacological Actions

Anti-Inflammatory Effects

4'-Hydroxy Aceclofenac exhibits significant anti-inflammatory properties through several mechanisms distinct from those of traditional NSAIDs:

  • Down-regulation of promatrix metalloproteinase-1 (proMMP-1) and promatrix metalloproteinase-3 (proMMP-3) production in chondrocytes and synoviocytes

  • Reduction in mRNA levels of these metalloproteinases, indicating transcriptional regulation

  • Interference with the release of sulfated-glycosaminoglycans (proteoglycans) from chondrocytes

  • Suppression of synoviocyte proliferation

These effects are observed at concentrations sufficient to suppress prostaglandin E₂ (PGE₂) production, suggesting a multifaceted anti-inflammatory mechanism .

Chondroprotective Effects

One of the most significant aspects of 4'-Hydroxy Aceclofenac's pharmacological profile is its chondroprotective activity. This metabolite demonstrates protective effects on cartilage tissue through:

  • Suppression of IL-1-mediated production of promatrix metalloproteinase-1 and metalloproteinase-3

  • Interference with the release of proteoglycan from chondrocytes

  • Stimulation of glycosaminoglycan synthesis in human osteoarthritic cartilage

These chondroprotective properties contribute substantially to the therapeutic efficacy of aceclofenac in managing osteoarthritis and rheumatoid arthritis .

Cytokine Modulation

4'-Hydroxy Aceclofenac modulates inflammatory cytokine production, particularly:

  • Suppression of interleukin-1 (IL-1) production and activity

  • Inhibition of tumor necrosis factor (TNF) production

  • Reduction in IL-6 levels (though this effect may be mediated through diclofenac converted from aceclofenac)

This cytokine-modulatory action contributes to the compound's anti-inflammatory effects and distinguishes it from many other NSAIDs .

Comparison with Parent Compound and Related Metabolites

Interestingly, 4'-Hydroxy Aceclofenac demonstrates pharmacological activities that are distinct from the parent compound aceclofenac and its other metabolites:

CompoundEffect on MMPsEffect on Proteoglycan ReleaseEffect on Synoviocyte Proliferation
4'-Hydroxy AceclofenacSignificant suppressionSignificant inhibitionSignificant suppression
AceclofenacNo obvious effectMinimal effectMinimal effect
DiclofenacNo obvious effectMinimal effectMinimal effect
4'-Hydroxy DiclofenacNo obvious effectMinimal effectMinimal effect

This comparison highlights the unique pharmacological profile of 4'-Hydroxy Aceclofenac and suggests that many of the therapeutic benefits attributed to aceclofenac administration may actually result from this metabolite's activities .

Clinical Significance

Role in Rheumatoid Arthritis Treatment

The down-regulation of proMMP-1 and proMMP-3 production by 4'-Hydroxy Aceclofenac appears to contribute significantly to the therapeutic effects of aceclofenac in rheumatoid arthritis . This activity is particularly important because:

  • Matrix metalloproteinases play a crucial role in joint destruction in rheumatoid arthritis

  • Inhibition of these enzymes may help slow disease progression

  • The effect occurs at clinically relevant concentrations

Research with rheumatoid synovial cells has demonstrated that 4'-Hydroxy Aceclofenac down-regulates both basal and IL-1β-induced production of proMMP-1 and proMMP-3 at concentrations that suppress PGE₂ production, without modulating proMMP-2 or tissue inhibitor of metalloproteinases-1 (TIMP-1) .

Role in Osteoarthritis Treatment

In osteoarthritis management, the chondroprotective effects of 4'-Hydroxy Aceclofenac are particularly valuable. The metabolite's ability to:

  • Suppress MMP production

  • Interfere with proteoglycan release

  • Potentially stimulate glycosaminoglycan synthesis

These activities may help preserve cartilage integrity and slow the progression of osteoarthritic changes . This suggests that the therapeutic benefits of aceclofenac in osteoarthritis extend beyond simple pain relief and anti-inflammatory effects to include disease-modifying activities .

Analytical Detection Methods

4'-Hydroxy Aceclofenac can be detected and quantified using various analytical techniques:

  • It has been identified in human blood through sophisticated analytical methods

  • The compound can be detected in 12-hour urine samples following oral administration of aceclofenac

  • Mass spectrometry and other chromatographic techniques enable precise quantification

Recent advances in analytical chemistry have facilitated more accurate detection methods. For instance, predicted collision cross-section values for various adducts of 4'-Hydroxy Aceclofenac have been established, enabling improved detection using ion mobility spectrometry coupled with mass spectrometry :

Adductm/zPredicted CCS (Ų)
[M+H]+370.02438178.7
[M+Na]+392.00632191.6
[M+NH4]+387.05092184.5
[M+K]+407.98026185.7
[M-H]-368.00982180.6
[M+Na-2H]-389.99177184.3
[M]+369.01655181.4
[M]-369.01765181.4

These parameters facilitate more precise identification and quantification of the metabolite in biological samples .

Research Findings and Future Directions

Key Research Findings

Several pivotal studies have contributed to our understanding of 4'-Hydroxy Aceclofenac:

  • Yamazaki et al. (2000) demonstrated the down-regulation of promatrix metalloproteinases and interference with proteoglycan release in rabbit articular chondrocytes and synoviocytes

  • Bort et al. (1996) elucidated the metabolic pathway of aceclofenac in humans, identifying 4'-Hydroxy Aceclofenac as the major metabolite and establishing CYP2C9 as the enzyme responsible for its formation

  • Akimoto et al. (2000) showed that 4'-Hydroxy Aceclofenac down-regulates both basal and IL-1β-induced production of proMMP-1 and proMMP-3 in rheumatoid synovial cells

Future Research Directions

Several areas warrant further investigation:

  • The potential for developing pharmaceutical formulations directly utilizing 4'-Hydroxy Aceclofenac, rather than relying on metabolic conversion of aceclofenac

  • Further elucidation of the molecular mechanisms underlying the chondroprotective effects

  • Exploration of other potential therapeutic applications based on the unique pharmacological profile of this metabolite

  • Investigation of the metabolite's safety profile and potential for drug-drug interactions

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator